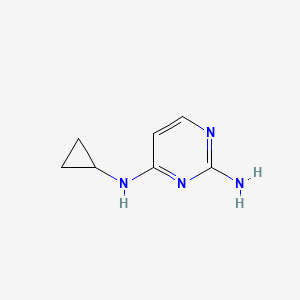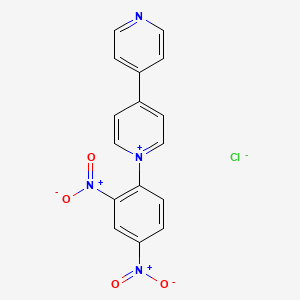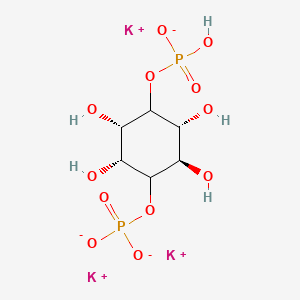
Bis(2,4,6-tribromophenyl) terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-tribromophenyl) terephthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high thermal stability and effectiveness in reducing the flammability of materials. The compound’s chemical structure consists of a terephthalate core with two 2,4,6-tribromophenyl groups attached, making it highly effective in preventing the spread of fire .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) terephthalate typically involves the esterification of terephthalic acid with 2,4,6-tribromophenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves heating the reactants to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4,6-tribromophenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include brominated quinones, less brominated derivatives, and various substituted phenyl terephthalates .
Applications De Recherche Scientifique
Chemistry: Bis(2,4,6-tribromophenyl) terephthalate is extensively used as a flame retardant in polymers, textiles, and electronics. Its high thermal stability and effectiveness in reducing flammability make it a valuable additive in these materials .
Biology and Medicine: Research has shown that brominated flame retardants, including this compound, can have biological effects. Studies are ongoing to understand its impact on human health and the environment .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, coatings, and adhesives. Its ability to enhance the fire resistance of materials makes it a crucial component in various applications .
Mécanisme D'action
The mechanism by which bis(2,4,6-tribromophenyl) terephthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the reactive species in the flame, and its pathways involve the formation of stable brominated compounds that do not support combustion .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness: Bis(2,4,6-tribromophenyl) terephthalate stands out due to its high thermal stability and effectiveness in a wide range of applications. Compared to other brominated flame retardants, it offers a balance of performance and cost-effectiveness, making it a preferred choice in many industrial applications .
Propriétés
Numéro CAS |
57376-95-1 |
|---|---|
Formule moléculaire |
C20H8Br6O4 |
Poids moléculaire |
791.7 g/mol |
Nom IUPAC |
bis(2,4,6-tribromophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H8Br6O4/c21-11-5-13(23)17(14(24)6-11)29-19(27)9-1-2-10(4-3-9)20(28)30-18-15(25)7-12(22)8-16(18)26/h1-8H |
Clé InChI |
JYXKGBIRZSOSAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)Br)Br)C(=O)OC3=C(C=C(C=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)









